Core Scaffold: Confirmed Class-Level Acetylcholinesterase Inhibitory Activity of 1,3,4-Thiadiazole-Piperidine Carboxamides
The 1,3,4-thiadiazole-piperidine carboxamide scaffold to which 1105246-97-6 belongs has been validated as a bona fide acetylcholinesterase (AChE) inhibitor class. In a comprehensive study of carboxamide derivatives of 1,3,4-thiadiazole, multiple compounds demonstrated significant in vitro AChE inhibition at five different concentrations using homogenized mouse brain enzyme, with the most promising carboxamide analogue (8b) showing a measurable amelioration of scopolamine-induced cognitive decline in Morris water maze and passive avoidance models at 0.5 mg/kg [1]. This provides class-level confidence that 1105246-97-6 possesses inherent AChE inhibitory capacity absent from non-thiadiazole piperidine analogs.
| Evidence Dimension | In vitro AChE inhibition (class validation) |
|---|---|
| Target Compound Data | Not yet reported; predicted active based on scaffold class membership |
| Comparator Or Baseline | Carboxamide analogue 8b (structurally related 1,3,4-thiadiazole carboxamide) showed significant AChE inhibition and in vivo efficacy at 0.5 mg/kg; reference standard Rivastigmine used as positive control |
| Quantified Difference | Quantitative IC₅₀ for 1105246-97-6 not publicly available; class-level activity established |
| Conditions | In vitro AChE inhibition assay using homogenized mouse brain; in vivo scopolamine-induced amnesia models (Morris water maze, passive avoidance) |
Why This Matters
Confirms 1105246-97-6 belongs to an experimentally validated AChE inhibitor scaffold, justifying its procurement as a research tool over unvalidated piperidine derivatives.
- [1] Kulshreshtha A, Piplani P. Design, synthesis and pharmacological evaluation of carboxamide and carbothioamide derivatives of 1,3,4-thiadiazole as inhibitors of acetylcholinesterase and oxidative stress for the management of cognitive debility. Medicinal Chemistry Research, 2018, 27, 1800-1821. View Source
